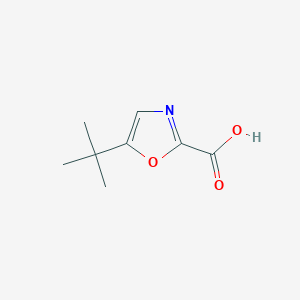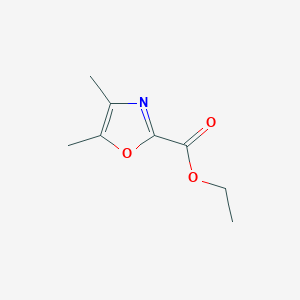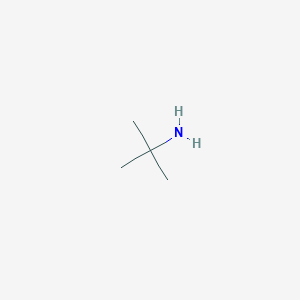
(2R,4R)-2,4-dimethylpiperidine
概要
説明
The study and development of dimethylpiperidine compounds have been a subject of scientific interest due to their significance in various chemical and pharmaceutical applications. These compounds, including variants like "(2R,4R)-2,4-dimethylpiperidine," are explored for their unique chemical structures and properties that contribute to their utility in synthesis and as intermediates in the creation of complex molecules.
Synthesis Analysis
The synthesis of closely related compounds, such as 2,6-dimethylpiperidine derivatives, involves strategic methodologies like stereoselective synthesis, highlighting the importance of configuring control in producing specific isomers (Okamoto, Hara, Makino, & Hamada, 2001). These methods emphasize the precision required in synthesizing dimethylpiperidine derivatives, which is crucial for obtaining the desired stereochemical outcomes.
Molecular Structure Analysis
Molecular structure analysis of compounds such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives provides insights into the conformation and stereochemistry of dimethylpiperidine analogs. These studies often involve X-ray crystallography to elucidate the three-dimensional arrangement of atoms within the molecule, offering a deeper understanding of the compound's chemical behavior and reactivity (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving dimethylpiperidine derivatives are of significant interest, particularly in the context of complexation reactions, as demonstrated in studies involving rhodium(II) tetracarboxylates. These reactions reveal the compound's ability to form stable complexes, which is instrumental in understanding its reactivity and potential applications in catalysis (Sadlej & Jaźwiński, 2021).
Physical Properties Analysis
The physical properties of dimethylpiperidine derivatives, such as melting points, solubility, and crystalline structure, are closely tied to their molecular configuration. Research on compounds like 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine sheds light on the influence of molecular conformation on physical characteristics, which has implications for their storage, handling, and application in various chemical processes (Bassi & Scordamaglia, 1977).
科学的研究の応用
Medicinal Chemistry Applications :
- The (-)-2R,4S-isomer of (2R,4R)-2,4-dimethylpiperidine was identified as a potent and selective NMDA antagonist, offering potential applications in blocking NMDA-induced convulsions, lethality, and striatal neuronal degeneration in rats (Ornstein et al., 1992).
- Stereoselective synthesis techniques involving cis-3,4-disubstituted piperidines have been developed, providing easy access to valuable templates in medicinal chemistry. These methods include ring transformation of 2-(2-mesyloxyethyl)azetidines (Mollet et al., 2011).
Spectroscopy and Analytical Applications :
- The proton spectra of (2R,4R)-2,4-dimethylpiperidine have been explored in detail, focusing on the shielding effects of methyl groups on adjacent ring protons (Wendisch et al., 1970).
- Complexation studies involving 1-methylpiperidine, 1,2-dimethylpiperidine, and related compounds with rhodium(II) tetracarboxylates were conducted using nuclear magnetic resonance spectroscopy, chiral recognition, and density functional theory studies (Sadlej & Jaźwiński, 2021).
Organic Chemistry and Chemical Synthesis :
- Steric hindrance of alkyl groups in piperidine and related compounds, including (2R,4R)-2,4-dimethylpiperidine, can block undesirable mechanisms of formation of N-nitroso compounds (González-Mancebo et al., 1997).
- Asymmetric synthesis techniques have been developed for trans-2,6-dimethylpiperidines, leading to different isomers and providing insights into the synthesis of similar compounds (Fréville et al., 1997).
Safety And Hazards
The safety information for “(2R,4R)-2,4-dimethylpiperidine” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The study and development of dimethylpiperidine compounds, including “(2R,4R)-2,4-dimethylpiperidine”, have been a subject of scientific interest due to their significance in various chemical and pharmaceutical applications . These compounds are explored for their unique chemical structures and properties that contribute to their utility in synthesis and as intermediates in the creation of complex molecules .
特性
IUPAC Name |
(2R,4R)-2,4-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZOFODNIBQPGN-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@@H](C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-2,4-dimethylpiperidine | |
CAS RN |
19683-91-1 | |
| Record name | 2,4-Dimethylpiperidine, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019683911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DIMETHYLPIPERIDINE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHL96XW8SW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















